Computed Lipophilicity (XLogP) vs. N-Aryl Analogs
The introduction of two methyl groups at the 3- and 4-positions of the N-phenyl ring significantly increases the compound's lipophilicity compared to its unsubstituted and mono-methylated analogs. This is a critical parameter for predicting membrane permeability and overall ADME profile. Computational data from PubChem reveals a clear, quantifiable gradient: the target compound's XLogP3-AA value is 2.8, which is 33% higher than the 1-phenyl analog (XLogP3-AA = 2.1) and 12% higher than the 1-(4-methylphenyl) analog (XLogP3-AA = 2.5) [1][2][3].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrrole-2-carbaldehyde: XLogP3-AA = 2.1; 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: XLogP3-AA = 2.5 |
| Quantified Difference | +0.7 vs. phenyl analog; +0.3 vs. 4-methyl analog |
| Conditions | Computational prediction using XLogP3 3.0 algorithm as reported in PubChem (release 2021.05.07). |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select the 3,4-dimethyl analog specifically when a more hydrophobic scaffold is required for SAR exploration, potentially improving passive membrane permeability or target binding in lipophilic environments, a distinction not offered by the less lipophilic 1-phenyl or 4-methyl analogs.
- [1] PubChem Compound Summary for CID 3736994, 1-(3,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 564322, 1-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary for CID 673277, 1-phenyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. View Source
